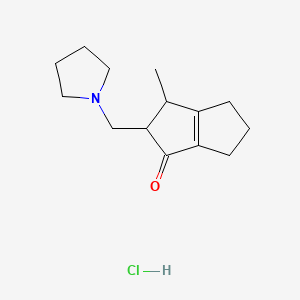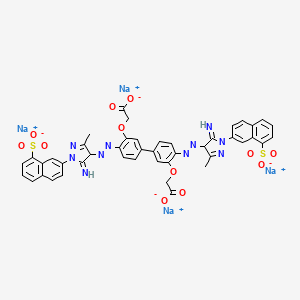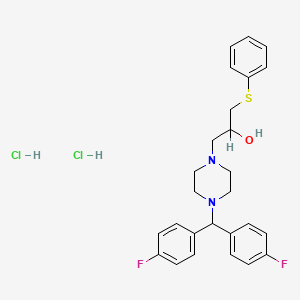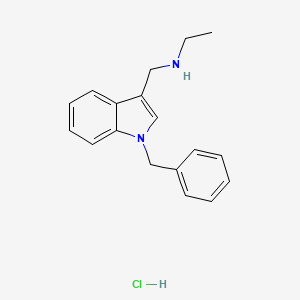
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C18H20N2·HCl. This compound is known for its unique structure, which includes an indole ring, an ethyl group, and a phenylmethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with indole-3-carboxaldehyde, which undergoes a reductive amination reaction with N-ethylbenzylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-methanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1H-Indole-5-methanamine, N-ethyl-1-methyl-: This compound has a different substitution pattern on the indole ring, resulting in distinct reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.
Properties
CAS No. |
118959-39-0 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-19-12-16-14-20(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18;/h3-11,14,19H,2,12-13H2,1H3;1H |
InChI Key |
FCFUVSJOYKGSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


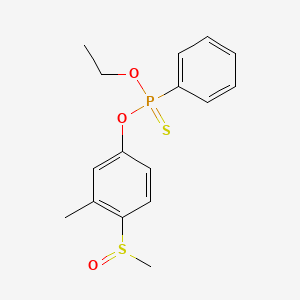
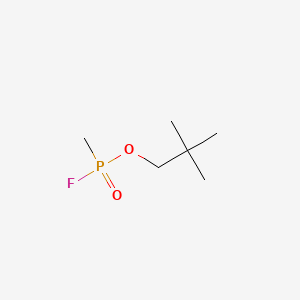
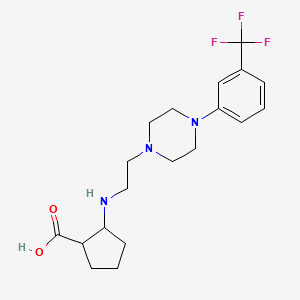
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)




![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)


